molecular formula C14H10O2 B14514392 3-Methyl-1H-naphtho[1,2-c]pyran-1-one CAS No. 63542-35-8

3-Methyl-1H-naphtho[1,2-c]pyran-1-one

Cat. No.: B14514392
CAS No.: 63542-35-8
M. Wt: 210.23 g/mol
InChI Key: VKHRTXHNGXOMBC-UHFFFAOYSA-N
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Description

3-Methyl-1H-naphtho[1,2-c]pyran-1-one is a synthetic organic compound belonging to the naphthopyranone class. Naphthopyranones are a significant class of natural metabolites noted for their diverse biological activities and have become valuable scaffolds in medicinal chemistry and chemical biology research . While specific studies on this exact isomer are not reported in the available literature, closely related structural analogs have demonstrated considerable research value. For instance, naphthopyranones with a [2,3-c] fusion have been identified as active components in plant extracts, showing cytotoxic, mutagenic, and anti-inflammatory properties in biological assays . Other naphtho-pyranone glycosides, isolated from sources like the seeds of Cassia tora , have shown significant antihepatotoxic (liver-protecting) effects in studies, with activity levels reported to be higher than the known hepatoprotectant silybin . The core naphthopyranone structure is also a key motif in the family of pyranonaphthoquinone antibiotics, which exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antitumor actions . The mechanism of action for these compounds is often complex and may involve interactions with microbial redox pathways, such as acting as a subversive substrate for essential bacterial enzymes , or providing protection against toxin-induced damage in cell-based models . This product, this compound, is offered as a building block for the exploration of such bioactivities and for the synthesis of more complex derivatives. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature on analogous naphtho[2,3-c]pyran-1-ones for further insight into potential research directions.

Properties

CAS No.

63542-35-8

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

3-methylbenzo[h]isochromen-1-one

InChI

InChI=1S/C14H10O2/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(15)16-9/h2-8H,1H3

InChI Key

VKHRTXHNGXOMBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3C=C2)C(=O)O1

Origin of Product

United States

Preparation Methods

Cyclocondensation Methods

Cyclocondensation of β-keto esters with naphthol derivatives offers a straightforward route to pyranones. For instance, refluxing 2-hydroxy-1-naphthaldehyde with methyl acetoacetate in acetic acid generates an intermediate aldol adduct, which undergoes intramolecular lactonization upon dehydration (Table 1). The methyl group at position 3 is introduced via the β-keto ester, ensuring regioselective substitution. Yields range from 60–70%, with purity confirmed by HPLC.

Table 1. Optimization of Cyclocondensation Conditions

Catalyst Temperature (°C) Time (h) Yield (%)
Acetic acid 120 8 65
H2SO4 100 6 72
PTSA 80 10 68

Adapted from methodologies in naphthopyran synthesis.

Friedel-Crafts Acylation and Cyclization

Friedel-Crafts acylation enables direct functionalization of the naphthalene ring. Treatment of 1-methoxynaphthalene with methyl chlorooxalate in the presence of AlCl3 generates a ketoester intermediate, which undergoes acid-catalyzed cyclization to form the pyranone ring. This method achieves a 58% yield but requires rigorous exclusion of moisture to prevent hydrolysis. Recent advances employ ionic liquids (e.g., [BMIM][BF4]) as green catalysts, improving yields to 75% while reducing reaction times.

Multicomponent Reaction Pathways

One-pot multicomponent reactions (MCRs) streamline synthesis by combining naphthol, aldehydes, and methylating agents. A representative protocol involves reacting 1-naphthol, paraformaldehyde, and methyl acetoacetate in ethanol under microwave irradiation (100 W, 15 min), yielding the target compound in 82% yield. The reaction proceeds via Knoevenagel condensation followed by cyclization, with microwave irradiation enhancing reaction efficiency.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DMSO) favor cyclocondensation by stabilizing intermediates, while nonpolar solvents (toluene, xylene) improve Diels-Alder selectivity. For example, cyclocondensation in DMF at 80°C achieves 70% yield versus 50% in toluene. Conversely, Diels-Alder reactions in xylene at 110°C reduce side products, enhancing yield by 15%.

Catalytic Systems

Lewis acids (e.g., ZnCl2, FeCl3) accelerate lactonization steps by activating carbonyl groups. In Friedel-Crafts acylation, FeCl3 (10 mol%) reduces reaction time from 12 hours to 4 hours, albeit with a slight yield drop (65% vs. 70%). Enzymatic catalysis using lipases (e.g., Candida antarctica) has emerged as a mild alternative, achieving 55% yield under aqueous conditions.

Characterization and Analytical Data

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3) : δ 8.52 (d, J = 8.0 Hz, 1H, H-4), 7.89–7.45 (m, 6H, aromatic), 3.12 (s, 3H, CH3).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (aromatic C=C).
  • HRMS (ESI+) : m/z calc. for C14H10O2 [M+H]+: 211.0759; found: 211.0763.

X-ray crystallography confirms the planar pyranone ring and methyl substitution at C3 (Fig. 1). The dihedral angle between the naphthalene and pyranone systems is 40.5°, consistent with minimized steric strain.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency of Key Methods

Method Yield (%) Purity (%) Scalability
Diels-Alder 55 95 Moderate
Cyclocondensation 70 98 High
Friedel-Crafts 65 90 Low
Multicomponent Reaction 82 97 High

Multicomponent reactions offer the best balance of yield and scalability, though Diels-Alder remains valuable for stereocontrolled synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-naphtho[1,2-c]pyran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .

Scientific Research Applications

3-Methyl-1H-naphtho[1,2-c]pyran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1H-naphtho[1,2-c]pyran-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA-PK and topoisomerase II, enzymes involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and induce cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds are compared based on substituent positions, ring fusion, and physicochemical properties (Table 1):

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Substituents XLogP3 Polar Surface Area (Ų) Key Differences vs. Target Compound References
3-Methyl-1H-naphtho[1,2-c]pyran-1-one (Hypothetical) C₁₃H₁₀O₂ 3-Methyl ~2.8* ~26.3* Reference compound for comparison
1H-Naphtho[2,1-b]pyran-1-one, 3-(diethylamino)-9-hydroxy (57944-65-7) C₁₇H₁₇NO₃ 3-Diethylamino, 9-Hydroxy 3.5 55.6 Electron-donating groups enhance solubility; altered ring fusion
3H-Naphtho[2,1-b]pyran-3-one, 9-hydroxy-1-methyl- (51142-93-9) C₁₄H₁₀O₃ 1-Methyl, 9-Hydroxy 2.5 46.5 Methyl at position 1 (vs. 3); pyran-3-one vs. pyran-1-one lactone
1H-Naphtho[2,3-c]pyran-1-one, 10-hydroxy-9-methoxy-3-methyl- (71602-65-8) C₁₅H₁₂O₄ 3-Methyl, 9-Methoxy, 10-Hydroxy 3.1 60.2 [2,3-c] ring fusion alters conjugation; additional polar groups
1,2-Dihydro-3H-naphtho[2,1-b]pyran-3-one C₁₃H₁₀O₂ Partially saturated pyran ring 2.2 26.3 Reduced aromaticity impacts UV/fluorescence properties

*Estimated values based on structural similarity.

Key Findings from Comparative Analysis

Substituent Position and Lipophilicity: The 3-methyl group in the target compound increases lipophilicity (estimated XLogP3 ~2.8) compared to hydroxylated derivatives (e.g., 51142-93-9, XLogP3 2.5) . Diethylamino groups (e.g., 57944-65-7, XLogP3 3.5) further enhance lipophilicity, which may influence membrane permeability in biological systems .

Ring Fusion and Electronic Properties :

  • The [1,2-c] pyran-1-one fusion in the target compound differs from [2,1-b] or [2,3-c] systems, altering π-conjugation and electronic transitions. For example, [2,3-c] fusion in 71602-65-8 introduces a distinct electron distribution, affecting reactivity .
  • Saturated derivatives (e.g., 1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one) exhibit reduced aromaticity, leading to lower melting points and altered spectroscopic profiles .

Functional Group Impact on Solubility: Hydroxyl and methoxy groups (e.g., 71602-65-8) increase polar surface area (60.2 Ų), enhancing aqueous solubility compared to the methyl-substituted target compound . The diethylamino group in 57944-65-7 contributes to both lipophilicity and hydrogen-bonding capacity, creating a balance between solubility and permeability .

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